molecular formula C10H12N2O2 B080139 2-(dimethoxymethyl)-1H-benzo[d]imidazole CAS No. 13616-10-9

2-(dimethoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B080139
CAS No.: 13616-10-9
M. Wt: 192.21 g/mol
InChI Key: FTSNSOOYLSEPOE-UHFFFAOYSA-N
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Description

2-(dimethoxymethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities and are considered important pharmacophores in medicinal chemistry. The benzimidazole nucleus is a common structural motif in many drugs, including those with anticancer, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethoxymethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-1H-benzo[d]imidazole with aryl halides in the presence of a strong base . The reaction conditions typically include the use of spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) for characterization .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve multi-component reactions. For example, the Debus–Radziszewski imidazole synthesis is a well-known method that involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine . This method is used commercially to produce various imidazoles, including benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(dimethoxymethyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce benzimidazole derivatives with additional hydrogen atoms.

Scientific Research Applications

2-(dimethoxymethyl)-1H-benzo[d]imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(dimethoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, benzimidazole derivatives are known to interact with biopolymers in living systems, being structural isosteres of nucleotides . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-(dimethoxymethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their effects on its chemical and biological properties.

Properties

IUPAC Name

2-(dimethoxymethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)9-11-7-5-3-4-6-8(7)12-9/h3-6,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSNSOOYLSEPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=CC=CC=C2N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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